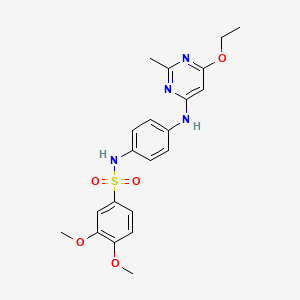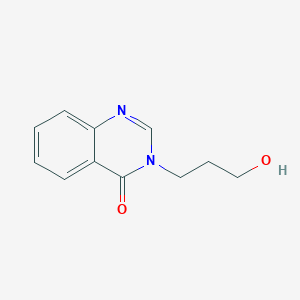
3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-hydroxypropyl)quinazolin-4(3H)-one (3HPQ) is a synthetic compound that has recently gained attention in scientific research. It is a member of the quinazolinone family, a group of organic compounds that are commonly used in drug discovery and development. 3HPQ has been studied for its potential applications in various fields, including drug design, tissue engineering, and biochemistry.
Scientific Research Applications
Anticonvulsant Activity
3-(3-hydroxypropyl)quinazolin-4(3H)-one derivatives have been synthesized and studied for their potential anticonvulsant properties. Preliminary evaluations suggest that certain derivatives exhibit moderate to significant anticonvulsant activity, compared to standard treatments like diazepam (Georgey, Abdel-Gawad, & Abbas, 2008).
Corrosion Inhibition
Novel compounds derived from this compound have been synthesized and characterized for their efficiency as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, have shown that these derivatives are promising corrosion inhibitors (Errahmany et al., 2020).
Analgesic and Anti-inflammatory Activities
Several studies have focused on synthesizing derivatives of this compound and evaluating their analgesic and anti-inflammatory activities. These studies have identified specific derivatives that exhibit significant analgesic and anti-inflammatory effects, comparable or superior to reference standards like diclofenac sodium. The ulcerogenic potential of these compounds has also been reported to be mild compared to traditional drugs like aspirin (Alagarsamy et al., 2007; Alagarsamy et al., 2011; Sheorey, Thangathiruppathy, & Alagarsamy, 2013).
Antioxidant Properties
Research has been conducted to synthesize and evaluate the antioxidant properties of this compound derivatives. Various methods have been used to study the structure–antioxidant activity relationships of these derivatives, revealing promising results for certain compounds in terms of their antioxidant and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Antimicrobial Activity
Studies focusing on the antimicrobial activity of this compound derivatives have identified compounds with significant activity against a range of bacterial and fungal pathogens. The structural features of these derivatives, such as the presence of specific substituents, have been correlated with their antimicrobial efficacy (Saravanan, Pannerselvam, & Prakash, 2010).
properties
IUPAC Name |
3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-3-6-13-8-12-10-5-2-1-4-9(10)11(13)15/h1-2,4-5,8,14H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPWWKEHCMZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)
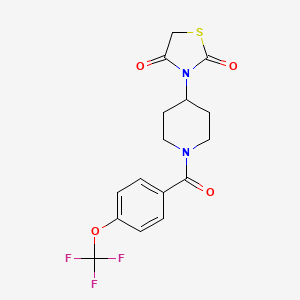
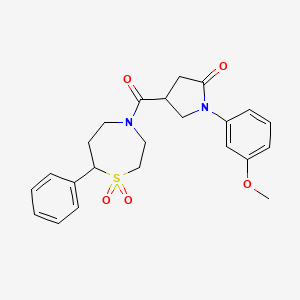
![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)
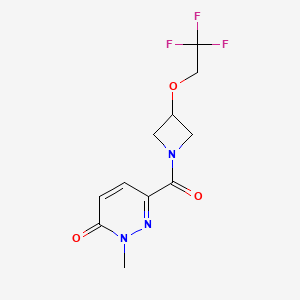
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

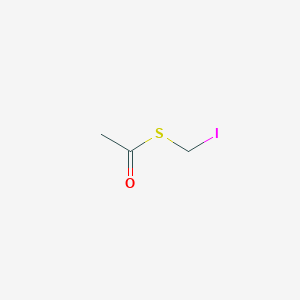

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)
